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Compound of Interest

Compound Name:
2-Chloro-5-Fluoropyridine-3-

carbaldehyde

Cat. No.: B113096 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a predictive overview of the spectral characteristics of 2-
Chloro-5-Fluoropyridine-3-carbaldehyde, a key intermediate in pharmaceutical synthesis.

Due to the limited availability of published experimental data, this guide presents hypothetical,

yet structurally consistent, spectral data based on the analysis of analogous compounds. It also

outlines the standard experimental protocols for acquiring such data.

Molecular Structure
IUPAC Name: 2-chloro-5-fluoropyridine-3-carbaldehyde Chemical Formula: C₆H₃ClFNO

Molecular Weight: 159.55 g/mol CAS Number: 851484-95-2

Predicted Spectral Data
Disclaimer: The following spectral data are predicted based on the analysis of structurally

similar compounds and have not been experimentally verified. This information is intended for

illustrative and predictive purposes.

2.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region

corresponding to the two protons on the pyridine ring, in addition to the aldehydic proton signal.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b113096?utm_src=pdf-interest
https://www.benchchem.com/product/b113096?utm_src=pdf-body
https://www.benchchem.com/product/b113096?utm_src=pdf-body
https://www.benchchem.com/product/b113096?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113096?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~10.1 - 10.3 Singlet (s) -
Aldehyde proton (-

CHO)

~8.6 - 8.8 Doublet (d) ~2.5 - 3.0 Proton at C6

~8.0 - 8.2
Doublet of doublets

(dd)
~8.0 - 8.5, ~2.5 - 3.0 Proton at C4

2.2. ¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms in the

molecule. The aldehydic carbon will be significantly downfield.

Chemical Shift (δ) ppm Assignment

~188 - 192 Aldehyde Carbonyl (C=O)

~158 - 162 (d) C5 (bearing Fluorine)

~150 - 154 C2 (bearing Chlorine)

~148 - 152 (d) C6

~135 - 139 C3

~122 - 126 (d) C4

2.3. IR (Infrared) Spectroscopy

The IR spectrum will be characterized by strong absorptions from the carbonyl group and

various vibrations from the substituted aromatic ring.
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 - 3100 Medium Aromatic C-H stretch

~2820, ~2720 Medium
Aldehyde C-H stretch (Fermi

doublet)

~1700 - 1720 Strong Carbonyl (C=O) stretch

~1580 - 1600 Medium-Strong
Aromatic C=C and C=N

stretching

~1400 - 1450 Medium Aromatic ring vibrations

~1200 - 1250 Strong C-F stretch

~700 - 800 Strong C-Cl stretch

2.4. MS (Mass Spectrometry) - Electron Ionization (EI)

The mass spectrum under electron ionization is expected to show a prominent molecular ion

peak and characteristic fragmentation patterns. The presence of chlorine will result in isotopic

peaks (M+2) with an approximate 3:1 ratio of intensity.

m/z (mass-to-charge ratio) Relative Intensity (%) Proposed Fragment

159/161 ~80 [M]⁺ (Molecular ion)

158/160 ~100 [M-H]⁺

130/132 ~40 [M-CHO]⁺

95 ~30 [M-CHO-Cl]⁺

Experimental Protocols
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 2-Chloro-5-Fluoropyridine-3-carbaldehyde
is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide
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(DMSO-d₆).[1] Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The solution

is transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz

spectrometer.

¹H NMR Acquisition: A standard pulse sequence is used with a spectral width of

approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2

seconds. Typically, 16 to 64 scans are co-added.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed with a spectral width

of about 250 ppm. A longer relaxation delay (5-10 seconds) may be necessary for the full

observation of quaternary carbons, and several thousand scans are typically accumulated to

achieve a good signal-to-noise ratio.

3.2. Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film): A small amount of the solid sample (around 50 mg) is

dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[2] A drop of

this solution is applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate,

leaving a thin film of the compound on the plate.[2]

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Acquisition: A background spectrum of the clean, empty sample compartment is first

recorded.[3] The salt plate with the sample film is then placed in the sample holder. The

spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3.3. Mass Spectrometry (MS)

Sample Introduction: For a volatile solid, the sample can be introduced via a direct insertion

probe or through a gas chromatograph (GC) inlet.

Instrumentation: An electron ionization (EI) mass spectrometer is utilized.[4][5]

Ionization: The sample molecules in the gas phase are bombarded with a beam of electrons,

typically with an energy of 70 eV.[4][5] This causes ionization and fragmentation of the
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molecule.

Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a

quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The detector

records the abundance of each ion.

Workflow Visualization
The following diagram illustrates the general workflow for the spectral characterization of a

novel chemical entity like 2-Chloro-5-Fluoropyridine-3-carbaldehyde.
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Caption: Workflow for spectral characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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